molecular formula C17H10N6O10 B3839457 5-nitro-N-{2-[(2,4,6-trinitrophenyl)amino]phenyl}-2-furamide

5-nitro-N-{2-[(2,4,6-trinitrophenyl)amino]phenyl}-2-furamide

Cat. No. B3839457
M. Wt: 458.3 g/mol
InChI Key: NKEPBQCLFFQCMB-UHFFFAOYSA-N
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Description

Nitro compounds are organic compounds that contain one or more nitro functional groups (−NO2). They are often used in the production of explosives due to their ability to release energy when heated . Trinitrophenyl compounds, also known as picric acid, are a type of nitro compound that are highly nitrated and are known for their explosive properties .


Synthesis Analysis

The synthesis of nitro compounds typically involves the nitration of a particular substrate. For example, picric acid can be synthesized by nitrating substances such as animal horn, silk, indigo, and natural resin .


Molecular Structure Analysis

The molecular structure of nitro compounds typically involves a nitrogen atom bonded to two oxygen atoms and one carbon atom. In the case of trinitrophenyl compounds, there are three nitro groups attached to a phenyl group .


Chemical Reactions Analysis

Nitro compounds, including trinitrophenyl compounds, can undergo a variety of chemical reactions, including reduction and condensation reactions .


Physical And Chemical Properties Analysis

Nitro compounds are typically yellow to reddish-brown solids or liquids. They are generally denser than water and are insoluble in water .

Mechanism of Action

The mechanism of action of nitro compounds can vary depending on their specific structure and the context in which they are used. For example, in the context of their use as explosives, nitro compounds act by rapidly decomposing and releasing gases, which leads to an increase in pressure or temperature .

Safety and Hazards

Nitro compounds, including trinitrophenyl compounds, are generally considered hazardous due to their explosive properties. They can cause harm if inhaled, ingested, or if they come into contact with the skin .

Future Directions

The future directions for research on nitro compounds could involve finding safer and more efficient methods for their synthesis, as well as exploring new applications for these compounds in various fields .

properties

IUPAC Name

5-nitro-N-[2-(2,4,6-trinitroanilino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N6O10/c24-17(14-5-6-15(33-14)23(31)32)19-11-4-2-1-3-10(11)18-16-12(21(27)28)7-9(20(25)26)8-13(16)22(29)30/h1-8,18H,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEPBQCLFFQCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-{2-[(2,4,6-trinitrophenyl)amino]phenyl}furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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